molecular formula C27H46O2 B027325 19-Hydroxycholesterol CAS No. 561-63-7

19-Hydroxycholesterol

Cat. No. B027325
CAS RN: 561-63-7
M. Wt: 402.7 g/mol
InChI Key: YRWIUNJQYGATHV-FTLVODPJSA-N
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Description

Synthesis Analysis

The synthesis of 19-hydroxycholesterol derivatives can be accomplished through various chemical reactions. For instance, 19-Iodocholesterol 3-acetate, a closely related compound, can be synthesized from 19-hydroxy cholesterol 3-acetate via iodide replacement of a hydroxyl group using specific reagents. This process highlights the methods used to modify the hydroxyl group at the 19th carbon position, a key step in synthesizing this compound and its derivatives (H. Hadd, 1978).

Molecular Structure Analysis

The molecular structure of this compound, like other cholesterol derivatives, features the characteristic steroid backbone with four fused rings. The presence of the hydroxyl group at the 19th carbon position distinguishes it from cholesterol itself and affects its physical and chemical properties. The detailed crystal structure of anhydrous cholesterol provides insights into the arrangement of cholesterol molecules and can be used to infer the structural aspects of its hydroxylated derivatives (H. Shieh, L. G. Hoard, & C. Nordman, 1977).

Chemical Reactions and Properties

This compound participates in various biochemical reactions, reflecting its role in cholesterol metabolism and signaling pathways. It can be involved in the enzymatic conversion processes, leading to the formation of other significant biologically active steroids. The modification of the hydroxyl group at the 19th position is crucial for its biological functions and interactions with cellular components (S. Burstein, B. Middleditch, & M. Gut, 1975).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by the hydroxyl group at the 19th carbon. These properties determine its behavior in biological systems and its interaction with other molecules. The presence of the hydroxyl group enhances its polarity compared to cholesterol, affecting its distribution within cellular compartments.

Chemical Properties Analysis

This compound's chemical properties, including reactivity and potential to undergo further oxidation or other chemical modifications, are pivotal for its biological roles. Its chemical behavior is crucial in the context of lipid metabolism and the regulation of cholesterol homeostasis. The ability to be sulfated or to form esters with fatty acids is particularly relevant to its function and distribution in the body (I. Cook, Z. Duniec‐Dmuchowski, T. Kocarek, M. Runge‐Morris, & C. Falany, 2009).

Scientific Research Applications

  • Analytical Chemistry : 19-Hydroxycholesterol serves as an internal standard compound for the quantitative determination of various sterols using capillary gas chromatography (Yamaga et al., 2002).

  • Biological Studies : New 20-hydroxycholesterol-like compounds with fluorescent labels have been synthesized to study sterol uptake, intracellular distribution, and metabolism in yeast cells (Faletrov et al., 2019).

  • Medical Imaging : 3-Ethyl and 3-methyl ethers of 19-iodocholesterol show promise as adrenal scanning agents, with potential applications in medical diagnostics (Owoyale & Szinai, 1981).

  • Virology and Immunology : Cholesterol 25-hydroxylase and its product 25-hydroxycholesterol can inhibit SARS-CoV-2 replication, suggesting potential therapeutic applications (Zang et al., 2020).

  • Cardiovascular Research : Cholesterol oxides, like 7-ketocholesterol and 7beta-hydroxycholesterol, have been found to reduce histamine-activated nitric oxide release in human vascular endothelial cells, which might contribute to the regulation of arterial relaxation (Deckert et al., 1998).

  • Endocrinology : 20(S)-hydroxycholesterol is present in rat brains and human placenta, indicating a role in steroid hormone biosynthesis (Lin et al., 2003).

  • Neurology : Serum measurements of free 24S-hydroxycholesterol and 27-hydroxycholesterol could serve as surrogate measures for brain health in various neurodegenerative conditions (Bandaru & Haughey, 2014).

  • Oncology : Higher circulating levels of 27-hydroxycholesterol are associated with lower breast cancer risk in postmenopausal women (Lu et al., 2018).

Future Directions

Cholesterol and its metabolites, including 19-Hydroxycholesterol, are now being recognized to have important roles in broad biological processes by regulating a wide variety of molecular machinery. Advances in understanding these molecular mechanisms will benefit human health .

Mechanism of Action

Target of Action

19-Hydroxycholesterol, like other oxysterols, is recognized as a novel regulator of the innate immune response . The primary targets of this compound are likely to be similar to those of its close relative, 25-Hydroxycholesterol (25-HC), which include the estrogen receptor (ER) α , and possibly the G protein-coupled receptor (GPR183) .

Mode of Action

It’s likely to be similar to that of 25-hc, which has been shown to interact with its targets and induce changes in cellular processes . For example, 25-HC has been reported to have potent anti-SARS-CoV-2 activity, suggesting that it may interact with viral proteins to inhibit their function .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by 25-HC. 25-HC is a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase) . It plays a role in the regulation of cholesterol synthesis and uptake .

Pharmacokinetics

It’s likely to be similar to that of 25-hc, which is detectable in human plasma after ingestion of a meal rich in oxysterols and following a dietary cholesterol challenge . The in vivo safety and the preliminary pharmacokinetics of the 25HC compound were assessed in a nonhuman primate model .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of 25-HC. 25-HC has been shown to prevent accumulation of cellular cholesterol and serves as a potent modulator of neuroinflammation, synaptic transmission, and myelinization . An increased production of 25-HC in response to various types of damage can have a protective role and reduce neuronal loss .

properties

IUPAC Name

(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWIUNJQYGATHV-FTLVODPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971482
Record name Cholest-5-ene-3,19-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

561-63-7
Record name 19-Hydroxycholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-ene-3,19-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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